(3-Methylphenyl) 4-amino-2-hydroxybenzoate
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Overview
Description
(3-Methylphenyl) 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3-methylphenyl group attached to a 4-amino-2-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl) 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Green chemistry approaches, such as microwave-assisted synthesis, are also being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl) 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(3-Methylphenyl) 4-amino-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methylphenyl) 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amino groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl) 4-amino-2-hydroxybenzoate
- (3-Chlorophenyl) 4-amino-2-hydroxybenzoate
- (3-Methylphenyl) 4-hydroxybenzoate
Uniqueness
(3-Methylphenyl) 4-amino-2-hydroxybenzoate is unique due to the presence of both an amino and a hydroxyl group on the benzoate moiety, which imparts distinct chemical reactivity and biological activity. Its methyl group also influences its steric and electronic properties, differentiating it from other similar compounds .
Properties
CAS No. |
56356-14-0 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(3-methylphenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C14H13NO3/c1-9-3-2-4-11(7-9)18-14(17)12-6-5-10(15)8-13(12)16/h2-8,16H,15H2,1H3 |
InChI Key |
ZUHWQDYVAHBBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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